Product packaging for Mifamurtide anhydrous(Cat. No.:CAS No. 838853-48-8)

Mifamurtide anhydrous

Cat. No.: B609036
CAS No.: 838853-48-8
M. Wt: 1277.5 g/mol
InChI Key: NGIYLSFJGRLEMI-MHTUOZSYSA-M
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Description

Overview of Mifamurtide (B1676584) Sodium Hydrate (B1144303) as a Synthetic Immunomodulator

Mifamurtide sodium hydrate is a fully synthetic immunomodulator that actively engages the innate immune system. wikipedia.orgdrugbank.com Its primary mechanism of action involves the activation of monocytes and macrophages, which are crucial components of the body's first line of defense against pathogens and abnormal cells. nih.govpatsnap.com By stimulating these immune cells, mifamurtide triggers a cascade of downstream effects, including the production and release of various pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), interleukin-6 (IL-6), and other signaling molecules. wikipedia.orgpatsnap.com This orchestrated immune response enhances the ability of these cells to recognize and destroy target cells. patsnap.com

The immunomodulatory activity of mifamurtide is attributed to its structural similarity to muramyl dipeptide (MDP), a component of bacterial cell walls. patsnap.compatsnap.com Mifamurtide acts as a specific ligand for the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) receptor, a pattern recognition receptor found on monocytes and macrophages. wikipedia.orgpatsnap.com The binding of mifamurtide to NOD2 mimics a bacterial infection, thereby initiating an immune response. wikipedia.orgnewdrugapprovals.org This activation leads to enhanced phagocytic activity and the production of molecules that are hostile to tumor cells. patsnap.com

Historical Context and Derivation from Muramyl Dipeptide (MDP)

The development of mifamurtide is rooted in the study of the immunological properties of bacterial components. Muramyl dipeptide (MDP) was identified as the smallest, naturally occurring immunostimulatory fragment of peptidoglycan from bacterial cell walls. wikipedia.orgresearchgate.net While MDP demonstrated potent immune-stimulating effects, its clinical application was hindered by pyrogenic (fever-inducing) and arthrogenic (joint-inflammation-inducing) properties. nih.gov

This led to research efforts focused on creating synthetic analogues of MDP that could retain the desired immunomodulatory effects while minimizing toxicity. nih.gov In the early 1980s, scientists at Ciba-Geigy (now Novartis) synthesized muramyl tripeptide phosphatidylethanolamine (B1630911) (MTP-PE), the active ingredient in mifamurtide. wikipedia.orgnewdrugapprovals.org This synthetic derivative was designed to have a longer plasma half-life compared to natural MDP. wikipedia.orgnewdrugapprovals.org The rights to the drug were later acquired by other pharmaceutical companies, including Jenner Biotherapies and eventually Takeda. wikipedia.orgnewdrugapprovals.org

To further enhance its therapeutic profile, MTP-PE was encapsulated within liposomes, creating a formulation known as liposomal MTP-PE (L-MTP-PE), which is the form in which mifamurtide is administered. wikipedia.orgnih.gov This liposomal delivery system improves the safety profile and enhances the tumoricidal effects of MTP-PE by targeting it to macrophages. drugbank.comnih.gov

Nomenclature and Key Analogues of Mifamurtide Sodium Hydrate (e.g., MTP-PE, L-MTP-PE)

The nomenclature surrounding mifamurtide can be specific. "Mifamurtide" is the international nonproprietary name (INN) for the active substance. nih.gov It is chemically known as muramyl tripeptide phosphatidylethanolamine (MTP-PE). wikipedia.org When formulated in liposomes, it is referred to as L-MTP-PE. nih.govnih.gov The full chemical name for the hydrated sodium salt is mifamurtide sodium hydrate. nih.govcymitquimica.com

Several synonyms and codes have been used to identify mifamurtide throughout its development and in scientific literature. These include CGP 19835A, MLV 19835, and Junovan. researchgate.netnih.govaliyuncs.commedkoo.com

The key analogues are fundamentally different forms or names for the same active molecule, highlighting its composition and formulation:

Muramyl Tripeptide Phosphatidylethanolamine (MTP-PE): This is the core synthetic molecule, a derivative of MDP. wikipedia.org

L-MTP-PE: This refers to the liposomal formulation of MTP-PE, which is how mifamurtide is delivered therapeutically. nih.govnih.gov This encapsulation is crucial for its enhanced activity and safety. nih.gov

The development of mifamurtide from MDP represents a significant advancement in immunomodulatory therapy, creating a synthetic molecule with a more favorable therapeutic index than its natural predecessor.

Research Findings on Mifamurtide's Immunomodulatory Effects

Finding CategoryDetailed Research Finding
Cellular Activation Activates monocytes and macrophages. drugbank.comnih.govpatsnap.com
Receptor Binding Acts as a specific ligand for the NOD2 receptor. wikipedia.orgpatsnap.com
Cytokine Induction Stimulates the production of pro-inflammatory cytokines including TNF-α, IL-1, IL-6, IL-8, and IL-12. wikipedia.orgdrugbank.compatsnap.com
Mechanism of Action Mimics a bacterial infection to trigger an innate immune response. wikipedia.orgpatsnap.comnewdrugapprovals.org
In Vitro Effects Induces a reduction in the number of MG63 osteosarcoma cells when co-cultured with macrophages. medchemexpress.com
In Vivo Effects In animal models, administration of mifamurtide resulted in the inhibition of tumor growth in various cancers, including lung metastasis, skin cancer, liver cancer, and fibrosarcoma. drugbank.comnih.gov

Properties

Key on ui mechanism of action

It was discovered that tumor necrosis could be promoted by factors released by the host’s immune system (e.g. macrophages) in response to the endotoxins or bacterial products. Mifamurtide is referred to as MTP-PE or L-MTP-PE (in case of the liposomal formulation), which is a fully synthetic derivative of muramyl dipeptide (MDP), which is a motif within the peptidoglycan polymer in the cell wall of bacteria. MDP stimulates the immune system by being recognized by different pattern recognition molecules and receptors, such as nucleotide-binding oligomerization domain (NOD) 2 receptor and toll-like receptor (TLR). Similarly, mifamurtide acts as a ligand for TRL4 and NOD2. Involved in the innate immunity, NOD2 is an intracellular MDP sensor that is primarily expressed on monocytes, dendritic cells, and macrophages. It possesses an amino-terminal caspase recruitment domain, which is required to trigger nuclear factor-kappaB (NF-κB) signaling. Activation of intracellular signaling transduction pathway NF-κB can promote inflammation and release of antimicrobial peptides, resulting in the production of pro-inflammatory cytokines like interleukin-1β (IL-1β), interleukin-6 (IL-6), and TNF-α, and other molecules such as chemokines and adhesion molecules. Upon binding to TLR4, mifamurtide may activate extracellular-signal-regulated kinase 1/2 (ERK 1/2), nuclear factor-kappa B (NF-κB) and adaptor protein (AP)-1. Mifamurtide may also activate NLRP3, which is an essential component of the inflammasome, a protein complex that promotes the cleavage of procaspase 1 into its active form. Active caspase 1 further activates pro-inflammatory cytokines like IL-1β. Furthermore, mifamurtide induces the expression of adhesion molecules including lymphocyte function-associated antigen (LFA)-1, intracellular adhesion molecule (ICAM)-1, and human leukocyte antigen (HLA)-DR. Mifamurtide may interact with interferon (IFN)-γ to up-regulate tumoricidal activity. Upon intravenous administration, lipophilic mifamurtide is selectively phagocytosed by monocytes and macrophages followed by subsequent degradation of liposomal vesicles by the phagocytic cells. Then, MTP-PE is released into the cytosol where it interacts with Nod2 and activates the macrophages and monocytes. Mifamurtide exerts a tumoricidal action via the same signalling pathway as MDP but with greater superiority because the lipophilic properties of MTP-PE cause higher cell uptake via passive transfer through the cytoplasmic membrane. Incorporation of MTP-PE into liposomal structures allows better safety profile and more efficient distribution to the liver, spleen, and lungs after intravenous administration.

CAS No.

838853-48-8

Molecular Formula

C59H110N6NaO20P

Molecular Weight

1277.5 g/mol

IUPAC Name

sodium;2-[[(2S)-2-[[(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoyl]amino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate;hydrate

InChI

InChI=1S/C59H109N6O19P.Na.H2O/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-52(71)80-41-47(84-53(72)34-32-30-28-26-24-22-20-18-16-14-12-10-8-2)42-82-85(78,79)81-38-37-61-57(75)43(3)62-51(70)36-35-48(56(60)74)65-58(76)44(4)63-59(77)45(5)83-55(54(73)50(69)40-67)49(39-66)64-46(6)68;;/h39,43-45,47-50,54-55,67,69,73H,7-38,40-42H2,1-6H3,(H2,60,74)(H,61,75)(H,62,70)(H,63,77)(H,64,68)(H,65,76)(H,78,79);;1H2/q;+1;/p-1/t43-,44-,45+,47+,48+,49-,50+,54+,55+;;/m0../s1

InChI Key

NGIYLSFJGRLEMI-MHTUOZSYSA-M

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)[C@H](C)NC(=O)CC[C@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@@H](C)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O)OC(=O)CCCCCCCCCCCCCCC.O.[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)C(C)NC(=O)CCC(C(=O)N)NC(=O)C(C)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)O)OC(=O)CCCCCCCCCCCCCCC.O.[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Mifamurtide;  Muramyl tripeptide;  L-MTP-PE; 

Origin of Product

United States

Chemical Synthesis and Structural Elucidation of Mifamurtide Sodium Hydrate

General Synthetic Pathways and Methodological Approaches

The chemical synthesis of mifamurtide (B1676584), or muramyl tripeptide phosphatidylethanolamine (B1630911) (MTP-PE), has been approached through various routes. Two prominent methods have been reported for the creation of this complex molecule. allfordrugs.comwikipedia.org Both pathways involve the coupling of a protected muramyl dipeptide or tripeptide core with a phosphatidylethanolamine moiety.

One established synthetic pathway involves the esterification of N-acetylmuramyl-L-alanyl-D-isoglutaminyl-L-alanine with N-hydroxysuccinimide. allfordrugs.comwikipedia.org This reaction is facilitated by the coupling agent N,N'-dicyclohexylcarbodiimide (DCC). The resulting activated ester is then condensed with 2-aminoethyl-2,3-dipalmitoylglycerylphosphoric acid in the presence of triethylamine (B128534) (Et₃N) to yield the final mifamurtide molecule. allfordrugs.comwikipedia.org

An alternative synthetic strategy alters the sequence of fragment coupling. In this approach, N-acetylmuramyl-L-alanyl-D-isoglutamine is coupled with alanyl-2-aminoethyl-2,3-dipalmitoylglycerylphosphoric acid, which has been activated with N-hydroxysuccinimide. allfordrugs.comwikipedia.org Essentially, the third amino acid, L-alanine, is introduced as part of the phosphatidylethanolamine-containing fragment rather than being pre-attached to the muramyl dipeptide core. allfordrugs.comwikipedia.org

A more process-amenable route has also been described, highlighting the continuous refinement of synthetic strategies to improve efficiency and yield for potential large-scale production. allfordrugs.com

Table 1: Key Reagents in Mifamurtide Synthesis

Reagent Role in Synthesis
N-acetylmuramyl-L-alanyl-D-isoglutaminyl-L-alanine Muramyl tripeptide core
N-hydroxysuccinimide Activating agent for carboxylic acids
N,N'-dicyclohexylcarbodiimide (DCC) Coupling agent for esterification
2-aminoethyl-2,3-dipalmitoylglycerylphosphoric acid Phosphatidylethanolamine moiety
Triethylamine (Et₃N) Base catalyst
N-acetylmuramyl-L-alanyl-D-isoglutamine Muramyl dipeptide core

Principles of Derivatization and Structural Modification

Mifamurtide is a prime example of a structurally modified derivative of a natural immunomodulatory compound, muramyl dipeptide (MDP). wikipedia.orgmostwiedzy.pl The parent molecule, MDP (N-acetylmuramyl-L-alanyl-D-isoglutamine), is the minimal essential structure responsible for the immunostimulatory activity of bacterial cell wall peptidoglycans. nih.govnih.gov However, MDP itself has limitations for therapeutic use, including rapid elimination from the body. nih.govchemrxiv.org

The primary principle behind the derivatization of MDP to create mifamurtide was to enhance its pharmacokinetic properties, specifically to increase its plasma half-life. wikipedia.org This was achieved by introducing lipophilic side chains. The addition of the dipalmitoyl phosphatidylethanolamine (PE) tail transforms the hydrophilic MDP core into a lipophilic molecule. wikipedia.orgmostwiedzy.pl This increased lipophilicity allows for stable incorporation into liposomes for delivery and prolongs its circulation time in the body to 18 hours. allfordrugs.comwikipedia.org

Structure-activity relationship (SAR) studies on MDP and its analogues have provided fundamental insights into the features required for biological activity, primarily the activation of the NOD2 receptor. nih.govlakeheadu.ca Key findings from these studies that inform the design of derivatives like mifamurtide include:

The Muramyl Moiety: The N-acetylmuramic acid core is crucial for activity.

The Peptide Chain: The sequence and stereochemistry of the amino acids are critical. For instance, replacing L-alanine with certain other amino acids like L-valine or L-serine can maintain comparable NOD2 activity, while others like glycine (B1666218) or D-amino acids lead to reduced or no activity. nih.gov

The Isoglutamine Residue: The D-isoglutamine residue is essential, and its replacement, for example with D-isoasparagine, results in a loss of activity. nih.gov

Lipophilicity: Increasing the lipophilicity, as seen in mifamurtide, can enhance the interaction with cells and improve the pharmacokinetic profile. nih.gov However, excessive lipophilicity can sometimes be detrimental to activity. nih.gov

Mifamurtide's design, therefore, represents a balance between maintaining the essential structural motifs of MDP required for NOD2 recognition and introducing a lipophilic component to improve its drug-like properties. wikipedia.orglakeheadu.ca

Table 2: Comparison of Muramyl Dipeptide (MDP) and Mifamurtide

Feature Muramyl Dipeptide (MDP) Mifamurtide (MTP-PE)
Core Structure N-acetylmuramyl-L-alanyl-D-isoglutamine N-acetylmuramyl-L-alanyl-D-isoglutaminyl-L-alanine
Lipid Moiety Absent Dipalmitoyl phosphatidylethanolamine
Lipophilicity Hydrophilic Lipophilic
Plasma Half-life Short Extended (18 hours)

| Primary Advantage of Derivatization | N/A | Improved pharmacokinetics and suitability for liposomal formulation |

Molecular Mechanisms of Immunomodulation by Mifamurtide Sodium Hydrate

Pattern Recognition Receptor Engagement: NOD2 and TLR4 Interactions

The immunomodulatory effects of mifamurtide (B1676584) are initiated through its recognition by pattern recognition receptors (PRRs), which are key components of the innate immune system responsible for detecting pathogen-associated molecular patterns (PAMPs). Mifamurtide is specifically recognized by the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) and is also reported to act as a ligand for Toll-like Receptor 4 (TLR4). drugbank.comnih.gov

NOD2 Engagement : NOD2 is an intracellular sensor primarily expressed in immune cells like monocytes, macrophages, and dendritic cells. nih.govnih.gov After administration, liposomal mifamurtide is phagocytosed by these cells. drugbank.comnih.gov Inside the cell, the liposome (B1194612) is degraded, releasing the active component, MTP-PE, into the cytosol where it directly interacts with and activates NOD2. drugbank.comnih.gov This interaction is crucial for initiating downstream signaling. mdpi.com The lipophilic nature of MTP-PE enhances its uptake into the cell, leading to a more potent activation compared to its natural counterpart, MDP. drugbank.comnih.gov

TLR4 Interaction : Mifamurtide is also reported to be a ligand for TLR4, a transmembrane receptor. drugbank.comnih.gov The binding of mifamurtide to TLR4 can initiate a separate signaling cascade. drugbank.com It has been noted that the synergistic activation of both NOD2 and TLR4 pathways can lead to a more powerful immune response than the activation of either receptor alone. lakeheadu.ca

The engagement of these receptors on myeloid-derived cells is the critical first step in mifamurtide's mechanism of action. frontiersin.org

Intracellular Signaling Cascades: Activation of NF-κB and MAPK Pathways

Upon engagement of NOD2 and TLR4, mifamurtide triggers the activation of key intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. nih.govmdpi.com

NF-κB Pathway : The activation of NOD2 by mifamurtide is directly linked to the NF-κB signaling cascade. nih.govmdpi.com NOD2 possesses a caspase recruitment domain (CARD) which, upon activation, is essential for initiating the signaling that leads to the activation of the NF-κB transcription factor. drugbank.comnih.gov Activated NF-κB translocates to the nucleus and drives the transcription of a wide array of genes encoding for pro-inflammatory cytokines (such as TNF-α, IL-1β, IL-6, IL-8, and IL-12), chemokines, and adhesion molecules. drugbank.comnih.govmdpi.com

MAPK Pathway : Mifamurtide also activates the MAPK pathway. mdpi.com Specifically, engagement of TLR4 can lead to the activation of Extracellular-signal-regulated kinase 1/2 (ERK1/2). drugbank.comnih.gov Research has shown that mifamurtide treatment can increase the phosphorylation of p38 MAPK in macrophages, indicating pathway activation. mdpi.com Like NF-κB, the MAPK pathway plays a crucial role in the regulation of inflammatory responses. nih.gov

The activation of these pathways culminates in the robust production of inflammatory mediators, which orchestrates the broader immune response.

Pathway ComponentRole in Mifamurtide SignalingKey Proteins InvolvedPrimary OutcomeReference
ReceptorInitial binding and recognition of mifamurtide's active component (MTP-PE).NOD2, TLR4Initiation of intracellular signaling. drugbank.comnih.gov
Signaling CascadeTransduction of the signal from the receptor to the nucleus.NF-κB, MAPK (p38, ERK1/2)Activation of transcription factors. nih.govmdpi.com
Transcription FactorBinds to DNA to regulate the expression of target genes.NF-κB, AP-1Increased transcription of pro-inflammatory genes. drugbank.comnih.gov
Effector MoleculesMediate the ultimate biological effect.TNF-α, IL-1β, IL-6, IL-8, IL-12Inflammation and activation of other immune cells. drugbank.commdpi.com

Inflammasome Activation: The Role of NLRP3 in Mifamurtide-Induced Responses

A significant consequence of mifamurtide-induced signaling is the activation of the NLRP3 inflammasome. nih.govfrontiersin.org The inflammasome is a multi-protein complex in the cytoplasm of immune cells that plays a critical role in regulating inflammation. nih.gov

Mifamurtide, likely through its activation of NOD2 and subsequent signaling events, triggers the assembly and activation of the NLRP3 inflammasome. drugbank.comnih.gov This complex is essential for the cleavage and activation of pro-caspase-1 into its active form, caspase-1. nih.gov Active caspase-1 then proteolytically cleaves pro-inflammatory cytokines, particularly pro-interleukin-1β (pro-IL-1β), into their mature, active forms. drugbank.comnih.gov The mature IL-1β is then secreted from the cell, where it acts as a potent mediator of inflammation. nih.gov This activation of the NLRP3 inflammasome is a key mechanism by which mifamurtide promotes a strong pro-inflammatory environment. frontiersin.org

Modulation of Endoplasmic Reticulum Stress Pathways

The endoplasmic reticulum (ER) is central to protein folding, and disruptions in its function lead to a state known as ER stress. frontiersin.org While direct, extensive research on mifamurtide's modulation of ER stress is limited, connections can be inferred from its known mechanisms. Toll-like receptors, including TLR4, which is a target of mifamurtide, are involved in the ER stress response. drugbank.com TLR4 can sense metabolites generated during ER stress, initiating an inflammatory process that involves the activation of NF-κB and MAPK signaling. drugbank.com

Given that mifamurtide activates these same pathways, it is plausible that it intersects with ER stress signaling. The accumulation of unfolded proteins during ER stress activates the unfolded protein response (UPR), a set of signaling pathways designed to restore ER homeostasis. frontiersin.org Dysregulation of the UPR is implicated in various cancers. frontiersin.orgnih.gov However, specific studies detailing the direct and comprehensive effects of mifamurtide on the various arms of the UPR are not yet prevalent in the reviewed literature.

Cellular and Biochemical Responses Induced by Mifamurtide Sodium Hydrate

Macrophage and Monocyte Activation Phenotypes and Functional Dynamics

Mifamurtide (B1676584) sodium hydrate (B1144303) is a specific ligand for the nucleotide-binding oligomerization domain-containing protein 2 (NOD2) receptor, which is primarily found on monocytes, macrophages, and dendritic cells. medicines.org.ukeuropa.eumdpi.comnih.gov The binding of mifamurtide to NOD2 triggers a signaling cascade that leads to the activation of these immune cells. patsnap.com This activation is characterized by a shift towards a pro-inflammatory M1 macrophage phenotype. mdpi.commedchemexpress.com

Once administered, the liposomal formulation of mifamurtide is selectively phagocytosed by monocytes and macrophages. nih.gov Inside the cell, the active component, muramyl tripeptide phosphatidylethanolamine (B1630911) (MTP-PE), is released into the cytosol where it interacts with NOD2. drugbank.com This interaction initiates the activation of the nuclear factor-kappa B (NF-κB) pathway, a crucial step in the inflammatory response. mdpi.com

Activated macrophages and monocytes exhibit enhanced tumoricidal activity. europa.eu In vitro studies have shown that human monocytes treated with mifamurtide are capable of killing both allogeneic and autologous tumor cells without harming normal cells. europa.eu Research has also indicated that mifamurtide can induce apoptosis in certain cancer cell lines when co-cultured with monocytes. mdpi.com However, the effectiveness of this can be diminished in more aggressive cancer cells, which may develop resistance mechanisms. mdpi.comaacrjournals.org

Table 1: Effects of Mifamurtide on Macrophage and Monocyte Phenotypes

Cell TypeKey ReceptorPrimary EffectFunctional OutcomeSupporting Evidence
Monocytes & MacrophagesNOD2Activation and maturationEnhanced phagocytosis and tumoricidal activity patsnap.comeuropa.eu
Macrophages-Shift to M1 phenotypeIncreased pro-inflammatory response mdpi.commedchemexpress.com

Secretion Profiles of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8, IL-12)

A primary consequence of macrophage and monocyte activation by mifamurtide sodium hydrate is the robust secretion of a variety of pro-inflammatory cytokines. patsnap.com The activation of the NF-κB pathway directly leads to the increased production of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), interleukin-8 (IL-8), and interleukin-12 (B1171171) (IL-12). wikipedia.orgeuropa.eumdpi.comeuropa.eu

Within hours of administration, elevated plasma levels of TNF-α, IL-1β, and IL-6 are observed. drugbank.com This surge in pro-inflammatory cytokines creates a hostile environment for tumor cells, promoting their destruction. patsnap.com The release of these cytokines is a key part of the anti-tumor activity of mifamurtide. europa.eu For instance, in co-cultures with less aggressive osteosarcoma cells, mifamurtide has been shown to increase the mRNA expression of IL-6. mdpi.com

Table 2: Pro-inflammatory Cytokines Induced by Mifamurtide Sodium Hydrate

CytokinePrimary Secreting CellsObserved EffectReference
TNF-αMacrophages, MonocytesIncreased plasma levels wikipedia.orgeuropa.eudrugbank.com
IL-1βMacrophages, MonocytesIncreased plasma levels europa.eunih.govdrugbank.com
IL-6Macrophages, MonocytesIncreased plasma levels and mRNA expression wikipedia.orgmdpi.comdrugbank.com
IL-8Macrophages, MonocytesIncreased secretion europa.eueuropa.eu
IL-12Macrophages, MonocytesIncreased production europa.eumdpi.comeuropa.eu

Generation of Reactive Oxygen Species (ROS) and Nitric Oxide (NO)

In addition to cytokine secretion, the activation of macrophages by mifamurtide sodium hydrate also leads to the production of reactive oxygen species (ROS) and nitric oxide (NO). patsnap.commedchemexpress.com These molecules are potent antimicrobial and antitumor agents that can directly damage tumor cells and their supporting structures. patsnap.com

However, the role of ROS production in the context of mifamurtide's effects on cancer cells can be complex. One study demonstrated that while mifamurtide induced apoptosis and reduced cell viability in a primary osteosarcoma cell line, it did not increase ROS levels in macrophages co-cultured with tumor cells. mdpi.com In fact, the treatment was observed to reduce ROS production in macrophages cultured with all tested osteosarcoma cell lines. mdpi.com This suggests that the tumoricidal effects of mifamurtide may not always be directly mediated by ROS.

Upregulation of Adhesion Molecules (e.g., LFA-1, ICAM-1, HLA-DR)

Mifamurtide sodium hydrate has been shown to induce the expression of several important adhesion molecules on the surface of monocytes and macrophages. nih.govdrugbank.com These include Lymphocyte Function-Associated Antigen-1 (LFA-1), Intercellular Adhesion Molecule-1 (ICAM-1), and Human Leukocyte Antigen-DR (HLA-DR). wikipedia.orgeuropa.eueuropa.eu

The upregulation of these molecules is significant as they are closely related to the interaction between immune cells and tumor cells. nih.gov LFA-1 and ICAM-1 facilitate the binding of immune cells to target cells, a critical step for cell-mediated cytotoxicity. HLA-DR is a major histocompatibility complex (MHC) class II molecule involved in presenting antigens to T-cells, thereby bridging the innate and adaptive immune responses. nih.govbiorxiv.org

Influence on Adaptive Immune Cell Responses and T-cell Modulation

While mifamurtide sodium hydrate primarily acts on the innate immune system, its effects can extend to the adaptive immune response. The activation of macrophages and monocytes and their subsequent phagocytosis of cancer cells can lead to the presentation of tumor antigens to the adaptive immune system. patsnap.com This process has the potential to promote a more robust and specific anti-cancer immune response involving T-cells. patsnap.com

The cytokines produced by mifamurtide-activated macrophages, such as IL-12, play a role in modulating T-cell responses, particularly in the differentiation of T-helper cells. mdpi.com Furthermore, the upregulation of HLA-DR on macrophages enhances their ability to present antigens to T-cells. nih.gov This interaction can lead to the activation of other immune cells, such as natural killer (NK) cells and T-cells, creating a broader immune cascade against cancer cells. patsnap.com

Preclinical Research on the Immunopharmacology of Mifamurtide Sodium Hydrate

In Vitro Studies of Immune Cell-Mediated Anti-Tumor Activity

Mifamurtide (B1676584), a synthetic analogue of muramyl dipeptide (MDP), exerts its anti-tumor effects by activating the innate immune system, primarily monocytes and macrophages. drugbank.comicr.ac.uk In vitro studies have consistently demonstrated that mifamurtide stimulates these immune cells to become tumoricidal. europa.euoncotarget.com This activation is mediated through the nucleotide-binding oligomerization domain-containing protein 2 (NOD2), an intracellular receptor expressed in monocytes, macrophages, and dendritic cells. drugbank.commdpi.com Binding of mifamurtide to NOD2 initiates a signaling cascade, leading to the activation of nuclear factor-kappa B (NF-κB). drugbank.commdpi.com

This activation results in the production and secretion of a variety of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), IL-6, IL-8, and IL-12. europa.euwikipedia.org Additionally, mifamurtide induces the expression of adhesion molecules such as lymphocyte function-associated antigen-1 (LFA-1) and intercellular adhesion molecule-1 (ICAM-1) on the surface of these immune cells. drugbank.comeuropa.eu

Activated human monocytes, when treated with mifamurtide in vitro, have been shown to effectively kill various allogeneic and autologous tumor cells, including melanoma, ovarian, colon, and renal carcinoma cells. europa.eu Notably, this cytotoxic activity is selective for tumor cells, with no toxicity observed towards normal cells. europa.eu Furthermore, mifamurtide can induce a shift in macrophage polarization. While it up-regulates markers of the M2 phenotype, it also increases M1 markers, suggesting the induction of an intermediate M1/M2 macrophage phenotype that may inhibit tumor cell proliferation and promote differentiation. oncotarget.com

The following table summarizes the key cytokines and cell surface molecules upregulated by mifamurtide in vitro:

Cytokine/MoleculeFunction in Anti-Tumor Immunity
TNF-α Induces cancer cell apoptosis and hemorrhagic necrosis
IL-1β Promotes inflammation and enhances immune cell activity
IL-6 Stimulates immune response and has context-dependent pro- and anti-tumor effects
IL-8 A chemokine that attracts neutrophils and other immune cells to the tumor site
IL-12 Promotes the development of T helper 1 (Th1) cells and cytotoxic T lymphocytes
ICAM-1 Facilitates the adhesion of immune cells to tumor cells
LFA-1 Mediates immune cell adhesion and activation

Evaluation in Animal Models of Malignancy and Metastasis

Preclinical studies in various animal models have provided significant evidence for the in vivo anti-tumor and anti-metastatic efficacy of mifamurtide. europa.eu In murine and rat models, administration of mifamurtide has been shown to inhibit tumor growth in several types of cancer, including lung metastasis, skin cancer, liver cancer, and fibrosarcoma. europa.eumedicines.org.uk

A key focus of preclinical research has been on osteosarcoma, a type of bone cancer. In a syngeneic mouse model of osteosarcoma, mifamurtide demonstrated a significant inhibitory effect on both spontaneous and experimental lung metastases. asco.orgascopubs.org While it had a slight but not significant inhibitory effect on primary tumor growth, its main impact was on preventing the spread of cancer to the lungs. asco.orgascopubs.org This is particularly relevant as the lungs are a major site for osteosarcoma metastasis. dovepress.com

Canine models of osteosarcoma, which closely resemble the human disease, have also yielded promising results. nih.gov Randomized studies in dogs with spontaneous osteosarcoma showed that treatment with mifamurtide, both alone and in combination with chemotherapy, led to a significant improvement in survival. nih.gov In one study, the addition of mifamurtide to cisplatin (B142131) chemotherapy after amputation resulted in a median survival of 14 months, with 40% of dogs surviving for two years. akcchf.org

The table below outlines the findings from key animal model studies:

Animal ModelCancer TypeKey Findings
Mouse/Rat Lung Metastasis, Skin Cancer, Liver Cancer, FibrosarcomaInhibition of tumor growth. europa.eumedicines.org.uk
Mouse (Syngeneic) OsteosarcomaSignificant inhibition of spontaneous and experimental lung metastases; slight, non-significant inhibition of primary tumor growth. asco.orgascopubs.org
Dog (Spontaneous) OsteosarcomaSignificantly improved survival when used alone or with chemotherapy. nih.gov
Dog (with Amputation and Cisplatin) OsteosarcomaMedian survival of 14 months; 40% two-year survival rate. akcchf.org

Investigative Studies in Other Disease Models (e.g., antiviral, metabolic disorders)

While the primary focus of mifamurtide research has been on its anti-cancer properties, some preclinical investigations have explored its potential in other disease contexts. The immunomodulatory nature of mifamurtide, stemming from its ability to activate macrophages and monocytes, suggests a broader therapeutic potential.

In the context of metabolic disorders, mifamurtide has been shown to act as an insulin (B600854) sensitizer (B1316253). medchemexpress.com In high-fat diet-fed mice, mifamurtide treatment improved glucose tolerance without altering body mass. medchemexpress.com Furthermore, it was found to improve glucose tolerance during endotoxemia in mice. medchemexpress.com These findings suggest a potential role for mifamurtide in modulating metabolic pathways, although this area of research is less developed than its application in oncology.

Information regarding the specific antiviral properties of mifamurtide in preclinical models is limited in the provided search results. However, its mechanism of action, which involves the stimulation of a broad innate immune response including the production of various cytokines, is a hallmark of effective antiviral immunity.

Mechanistic Investigations of Combination Therapies in Preclinical Systems

Preclinical studies have explored the combination of mifamurtide with various cytotoxic chemotherapies to assess for potential synergistic effects and to ensure that the activity of mifamurtide is not compromised. In murine tumor models, it was found that mifamurtide did not negatively impact the tumoricidal activity of chemotherapeutic agents like ifosfamide (B1674421) or doxorubicin. whiterose.ac.uk

A significant area of investigation has been the combination of mifamurtide with zoledronic acid, a bisphosphonate used to treat bone-related complications of cancer. asco.org In preclinical models of osteosarcoma, the combination of mifamurtide and zoledronic acid demonstrated no interference between the two drugs. nih.gov In fact, the combination resulted in a synergistic inhibition of primary tumor progression. asco.orgnih.gov This is noteworthy because mifamurtide alone has a limited effect on the primary tumor. asco.orgascopubs.org The combination also maintained the individual benefits of each drug: zoledronic acid's protective effect on bone and mifamurtide's inhibition of lung metastasis. nih.gov

Recent in vitro and in vivo studies have identified interleukin-10 (IL-10) as a potential factor influencing mifamurtide's efficacy. mdpi.com In aggressive osteosarcoma cell lines, high levels of IL-10 were found to counteract the anti-tumoral effects of mifamurtide. mdpi.com The combination of mifamurtide with an anti-IL-10 antibody resulted in a significant increase in the death of high-grade osteosarcoma cells in vitro and a reduction in lung metastases in a mouse model compared to mifamurtide alone. mdpi.comnih.gov This suggests that blocking IL-10 signaling could enhance the therapeutic effects of mifamurtide. mdpi.com

The following table summarizes the findings of key preclinical combination therapy studies:

Combination TherapyAnimal/Cell ModelKey Findings
Mifamurtide + Zoledronic Acid Mouse (Osteosarcoma)Synergistic inhibition of primary tumor growth; no interference with individual drug activities. asco.orgnih.gov
Mifamurtide + Anti-IL-10 Antibody Mouse and Osteosarcoma Cell LinesIncreased mortality of high-grade osteosarcoma cells; reduced lung metastases. mdpi.comnih.gov
Mifamurtide + Ifosfamide/Doxorubicin Mouse (Tumor Models)No decrease in the tumoricidal activity of the chemotherapeutic agents. whiterose.ac.uk

Advanced Pharmaceutical Formulation Science of Mifamurtide Sodium Hydrate

Rationale and Design Principles of Liposomal Encapsulation for Immunomodulation

Mifamurtide (B1676584), a synthetic analogue of muramyl dipeptide (MDP), is a potent immunomodulator that activates monocytes and macrophages. wikipedia.orgnih.govresearchgate.net The rationale for its encapsulation within liposomes is a cornerstone of its therapeutic efficacy and safety profile. drugbank.comnih.gov The liposomal formulation, known as L-MTP-PE, is specifically designed for in vivo targeting of macrophages following intravenous administration. europa.eueuropa.eueuropa.eu

The core design principle revolves around leveraging the natural physiological processes of the mononuclear phagocyte system (MPS). researchgate.net Liposomes, being particulate in nature, are readily recognized and engulfed by phagocytic cells like macrophages. drugbank.comresearchgate.net This targeted delivery mechanism concentrates the active compound, muramyl tripeptide phosphatidylethanolamine (B1630911) (MTP-PE), within the primary cells responsible for initiating an immune response, thereby enhancing its immunomodulatory effects. nih.govresearchgate.net

Several key factors contribute to the rational design of this liposomal system:

Enhanced Bioavailability and Targeting: Encapsulation of the lipophilic MTP-PE into a liposomal structure improves its distribution to organs rich in phagocytic cells, such as the lungs, liver, and spleen. wikipedia.orgdrugbank.com This targeted delivery is crucial for concentrating the drug at sites where it can be most effective. nih.govmedkoo.com

Improved Safety Profile: Compared to the free form of MTP-PE, the liposomal formulation exhibits a more favorable safety profile. drugbank.com Encapsulation mitigates potential systemic toxicities associated with the free drug. nih.gov

Prolonged Half-life: The liposomal carrier protects mifamurtide from rapid clearance from the plasma, resulting in a longer elimination half-life compared to the natural muramyl dipeptide. wikipedia.orgmedkoo.com This sustained presence allows for a more prolonged interaction with the target immune cells.

Mimicking Biological Signals: The composition of the liposome (B1194612) itself is a critical design element. The formulation includes synthetic phospholipids (B1166683) such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) and 1,2-dioleoyl-sn-glycero-3-phospho-L-serine sodium salt (OOPS). portico.org The presence of phosphatidylserine (B164497) on the outer leaflet of the liposome mimics apoptotic cells, which are naturally targeted for phagocytosis by macrophages, further enhancing the uptake of the liposome and its therapeutic payload. researchgate.netportico.org

The development of mifamurtide represents a strategic approach to drug delivery, where the carrier is not merely a passive vehicle but an active participant in directing the drug to its intended cellular target and enhancing its biological activity. researchgate.netresearchgate.net This targeted immunomodulation is central to the therapeutic application of mifamurtide.

Strategies for Targeting Immune Cells via Lipid-Based Delivery Systems

The strategic targeting of immune cells, particularly monocytes and macrophages, is a fundamental aspect of mifamurtide's mechanism of action and is achieved through its specialized lipid-based delivery system. drugbank.comeuropa.eu The liposomal formulation is not a generic carrier but is meticulously designed to be recognized and internalized by the mononuclear phagocyte system. researchgate.net

The primary strategy for targeting involves passive targeting, which relies on the physicochemical properties of the liposomes and the natural disposition of the body to clear particulate matter. nih.gov Key characteristics of the mifamurtide liposomes that facilitate this targeting include:

Size and Composition: Liposomes of a certain size range are naturally taken up by phagocytic cells. acs.org The mifamurtide liposomes are multilamellar vesicles composed of specific phospholipids that are readily identified by macrophages. portico.orgtandfonline.com The formulation includes 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and 1,2-dioleoyl-sn-glycero-3-phospho-L-serine sodium salt (OOPS). portico.org

Surface Characteristics: The inclusion of phosphatidylserine (PS) in the liposome's lipid bilayer is a critical strategic element. researchgate.netportico.org In healthy cells, PS is typically found on the inner leaflet of the cell membrane. Its exposure on the outer surface is a signal for apoptosis, which triggers recognition and phagocytosis by macrophages. researchgate.net By incorporating a PS-containing phospholipid, the mifamurtide liposomes mimic this biological "eat me" signal, thereby actively encouraging their uptake by macrophages. researchgate.netportico.org

This targeted delivery ensures that mifamurtide is delivered directly to the cells that it is intended to activate. europa.eueuropa.eueuropa.eu Once phagocytosed, the liposomes are broken down within the macrophage, releasing the active MTP-PE into the cytosol where it can interact with its intracellular target, NOD2. drugbank.com This targeted approach maximizes the local concentration of the drug within the desired cell population, leading to a more potent and focused immune response. nih.govtandfonline.com

Targeting StrategyMechanismKey Formulation Components/CharacteristicsReference
Passive TargetingNatural uptake by the Mononuclear Phagocyte System (MPS) due to particle size.Multilamellar liposomes of a specific size. researchgate.netacs.org
Biomimetic TargetingMimicking apoptotic cells to enhance macrophage recognition and phagocytosis.Inclusion of phosphatidylserine (OOPS) in the liposome bilayer. researchgate.netportico.org

Impact of Formulation on Subcellular Distribution and Biological Activity

The liposomal formulation of mifamurtide sodium hydrate (B1144303) is not merely a delivery vehicle but plays a crucial role in determining the drug's subcellular distribution and, consequently, its biological activity. drugbank.comtandfonline.com The encapsulation of the active moiety, MTP-PE, within a multilamellar liposome directly influences how it interacts with and is processed by target immune cells. nih.govportico.org

Upon intravenous administration, the liposomes are selectively phagocytosed by monocytes and macrophages. drugbank.com This is a critical first step that concentrates the drug within the target cell population. Once inside the cell, the liposome is trafficked into the phagolysosomal compartment. The acidic environment and enzymatic activity within the phagolysosome lead to the degradation of the liposomal vesicle. drugbank.com This breakdown process is essential for the release of MTP-PE from its lipid carrier into the cytosol of the macrophage. drugbank.com

The release of MTP-PE into the cytoplasm is the pivotal event that allows it to exert its biological effect. Free in the cytosol, MTP-PE interacts with its specific intracellular receptor, the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2). wikipedia.orgdrugbank.comeuropa.eueuropa.eu NOD2 is a pattern recognition receptor that recognizes bacterial peptidoglycan components, and its activation by MTP-PE initiates a downstream signaling cascade. wikipedia.orgnih.gov

This signaling cascade leads to the activation of the transcription factor NF-κB, which in turn upregulates the expression of a variety of pro-inflammatory cytokines and chemokines. drugbank.com In vitro studies have shown that activation of human macrophages by liposomal mifamurtide is associated with the production of key immunomodulatory molecules. europa.eueuropa.eueuropa.eu

The lipophilic nature of MTP-PE itself contributes to a higher cellular uptake through passive transfer across the cytoplasmic membrane, giving it an advantage over the less lipophilic natural muramyl dipeptide (MDP). drugbank.com However, it is the liposomal formulation that ensures efficient delivery to and subsequent release within the macrophage, leading to an enhanced tumoricidal effect compared to the non-liposomal form. nih.govdrugbank.com The formulation, therefore, directly impacts the biological activity by ensuring the active compound reaches its subcellular target in sufficient concentration to trigger a robust immune response. tandfonline.com

Formulation Component/ProcessImpact on Subcellular DistributionConsequence for Biological ActivityReference
Liposomal EncapsulationFacilitates phagocytosis by monocytes/macrophages, concentrating the drug in these cells.Targets the drug to the primary immune effector cells. drugbank.comresearchgate.net
Liposome DegradationReleases MTP-PE from the phagolysosome into the cytosol.Allows MTP-PE to access its intracellular receptor, NOD2. drugbank.com
MTP-PE release into cytosolEnables binding to the NOD2 receptor.Initiates downstream signaling, leading to macrophage activation and cytokine production. wikipedia.orgnih.govdrugbank.com

Theoretical Frameworks for Therapeutic Applications of Mifamurtide Sodium Hydrate

Conceptual Basis of Immunomodulation in Tumor Control

Mifamurtide (B1676584) sodium hydrate (B1144303) is an immunomodulator that activates the innate immune system to combat cancer cells. nih.govdrugbank.com It is a synthetic analogue of muramyl dipeptide (MDP), a component of bacterial cell walls that the immune system recognizes as a sign of infection. patsnap.comwikipedia.org By mimicking a bacterial component, mifamurtide stimulates the body's natural defenses. patsnap.compatsnap.com

The primary targets of mifamurtide are monocytes and macrophages, which are types of white blood cells crucial to the innate immune response. nih.govpatsnap.com Mifamurtide binds to the nucleotide-binding oligomerization domain-containing protein 2 (NOD2) receptor on the surface of these cells. nih.govpatsnap.comwikipedia.org This interaction triggers a signaling cascade within the cells, leading to their activation. patsnap.com

Activated macrophages and monocytes then release a variety of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6). patsnap.comwikipedia.org These cytokines create an inflammatory environment that is hostile to tumor cells, promoting their destruction through apoptosis (programmed cell death) and inhibiting the formation of new blood vessels that supply the tumor (angiogenesis). patsnap.com Furthermore, activated macrophages exhibit enhanced phagocytic activity, allowing them to more effectively engulf and digest cancer cells. patsnap.com This process not only reduces the tumor burden but also presents tumor antigens to the adaptive immune system, potentially leading to a more robust and specific long-term anti-cancer response. patsnap.com

Theoretical Mechanisms of Action within the Tumor Microenvironment

The tumor microenvironment is a complex ecosystem of cancer cells, immune cells, blood vessels, and extracellular matrix that can either suppress or promote tumor growth. Mifamurtide is thought to shift the balance within this microenvironment towards tumor suppression.

Upon administration, the liposomal formulation of mifamurtide is selectively taken up by monocytes and macrophages through phagocytosis. drugbank.com Inside the cell, the liposome (B1194612) is broken down, releasing the active ingredient, MTP-PE, into the cytoplasm where it can interact with NOD2. drugbank.com This targeted delivery to macrophages enhances the tumoricidal effects of the compound. nih.gov

The activation of macrophages by mifamurtide leads to several downstream effects within the tumor microenvironment:

Direct Tumor Cell Killing: Activated macrophages can directly kill tumor cells. europa.eu They produce and release cytotoxic molecules such as nitric oxide (NO) and reactive oxygen species (ROS), which can damage and destroy adjacent cancer cells. patsnap.com

Cytokine and Chemokine Secretion: The release of pro-inflammatory cytokines like TNF-α, IL-1, IL-6, and IL-12 creates a pro-inflammatory milieu that is unfavorable for tumor growth. wikipedia.orgmdpi.com These cytokines can also help recruit other immune cells, such as natural killer (NK) cells and T-cells, to the tumor site, further amplifying the anti-tumor immune response. patsnap.com

Inhibition of Angiogenesis: By creating an inflammatory environment, mifamurtide can inhibit the formation of new blood vessels that tumors need to grow and metastasize. patsnap.com

Modulation of Immune Cell Polarization: Research suggests that mifamurtide can influence the polarization of macrophages. It has been shown to increase markers for both pro-inflammatory M1 macrophages (iNOS) and anti-inflammatory M2 macrophages (CD206). medchemexpress.com The balance between these macrophage subtypes can significantly impact tumor progression.

However, the efficacy of mifamurtide can be influenced by the specific characteristics of the tumor microenvironment. For instance, in more aggressive osteosarcoma cell lines, mifamurtide did not induce apoptosis. mdpi.com This has been linked to the production of the anti-inflammatory cytokine IL-10 by metastatic tumor cells, which may counteract the pro-inflammatory effects of mifamurtide. mdpi.com

Proposed Synergistic Interactions with Other Therapeutic Modalities (theoretical basis)

The immunomodulatory action of mifamurtide provides a strong theoretical basis for its use in combination with other cancer therapies, particularly chemotherapy.

The rationale for combining mifamurtide with chemotherapy is that the two treatments work through different but complementary mechanisms. patsnap.com While chemotherapy directly kills rapidly dividing cancer cells, mifamurtide stimulates the immune system to recognize and eliminate any remaining tumor cells, including microscopic metastases that may not be affected by chemotherapy. nih.govpatsnap.com This combination has the potential to lead to a more comprehensive and durable anti-tumor response.

There is also a theoretical basis for combining mifamurtide with other immunotherapies. For example, combining a NOD2 agonist like mifamurtide with a PD-1 antagonist has been proposed to have a greater than expected anti-cancer effect. google.com The idea is that mifamurtide stimulates the initial immune response, while the PD-1 antagonist overcomes the immune-suppressive signals that tumors often use to evade the immune system.

It is important to note that interactions with certain other drugs could be detrimental. For example, high-dose non-steroidal anti-inflammatory drugs (NSAIDs) have been shown in vitro to block the macrophage-activating effect of liposomal mifamurtide. europa.eu Similarly, concurrent use with calcineurin inhibitors like ciclosporin is contraindicated due to their potential to interfere with macrophage function. europa.eumedicines.org.uk

Research Findings on Mifamurtide's Mechanisms

FindingMechanismSource
Mifamurtide activates macrophages and monocytes.Binds to NOD2 receptors, mimicking a bacterial infection and triggering an immune response. nih.govpatsnap.comwikipedia.org
Induces the production of pro-inflammatory cytokines.Activated macrophages release TNF-α, IL-1, IL-6, and IL-12. patsnap.comwikipedia.orgmdpi.com
Enhances phagocytic activity of macrophages.Activated macrophages are more effective at engulfing and destroying tumor cells. patsnap.com
Stimulates the production of cytotoxic molecules.Leads to the release of nitric oxide (NO) and reactive oxygen species (ROS) that can directly damage tumor cells. patsnap.com
May have synergistic effects with chemotherapy.Complements the cytotoxic effects of chemotherapy by stimulating an immune response against remaining cancer cells. patsnap.comwikipedia.org
Efficacy may be limited in certain tumor microenvironments.High levels of the anti-inflammatory cytokine IL-10 in some aggressive tumors may counteract mifamurtide's effects. mdpi.com

Advanced Methodologies and Analytical Approaches in Mifamurtide Sodium Hydrate Research

In Vitro and Ex Vivo Immunological Assays for Cellular Response Analysis

The cellular response to mifamurtide (B1676584) has been extensively studied using a variety of in vitro and ex vivo immunological assays. These studies have been crucial in elucidating the mechanism of action of this immunomodulatory agent.

A primary focus of in vitro research has been the activation of monocytes and macrophages, the principal targets of mifamurtide. europa.eu Mifamurtide, a synthetic analogue of muramyl dipeptide (MDP), is a specific ligand for the nucleotide-binding oligomerization domain-containing protein 2 (NOD2) receptor, which is primarily found on these cell types. europa.eusemanticscholar.org Upon binding to NOD2, mifamurtide activates the nuclear factor-kappa B (NF-κB) pathway, leading to the production of a cascade of pro-inflammatory cytokines. semanticscholar.org

Standard in vitro assays to quantify this response involve co-culturing human monocytes or macrophages with mifamurtide. Subsequent analysis of the culture supernatant using techniques like Luminex technology or enzyme-linked immunosorbent assay (ELISA) allows for the measurement of secreted cytokines. researchgate.net Key cytokines consistently shown to be upregulated following mifamurtide treatment in vitro include tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), IL-6, IL-8, and IL-12. europa.eu

Furthermore, flow cytometry is a vital tool for analyzing cellular changes in response to mifamurtide. It has been used to demonstrate that mifamurtide administration increases the M1/M2 macrophage ratio in co-culture assays with osteosarcoma cell lines. semanticscholar.org This shift towards the pro-inflammatory M1 phenotype is a key indicator of an anti-tumor immune response. Flow cytometry can also be used to assess the expression of cell surface markers, such as the adhesion molecules lymphocyte function-associated antigen-1 (LFA-1) and intercellular adhesion molecule-1 (ICAM-1), which are upregulated on macrophages activated by mifamurtide. europa.eu

To assess the functional consequences of macrophage activation, cytotoxicity assays are employed. In these assays, human monocytes treated with mifamurtide in vitro have been shown to kill allogeneic and autologous tumor cells, including melanoma, ovarian, colon, and renal carcinoma cells, while exhibiting no toxicity towards normal cells. europa.eu The anti-tumor effect of mifamurtide-activated macrophages has also been demonstrated in co-culture experiments with osteosarcoma cell lines, where an increase in tumor cell apoptosis is observed. mdpi.com

Recent research has also explored the interplay between mifamurtide and other signaling molecules. For instance, studies have shown that the anti-tumor effect of mifamurtide can be hindered by high levels of interleukin-10 (IL-10). semanticscholar.orgmdpi.com In vitro experiments using anti-IL-10 blocking antibodies in combination with mifamurtide have demonstrated a significant increase in the mortality rate of high-grade osteosarcoma cell lines. semanticscholar.orgresearchgate.netmdpi.com

The table below summarizes key in vitro findings related to mifamurtide's immunological effects.

Assay TypeCell TypeKey Findings
Cytokine Quantification (Luminex/ELISA)Human Monocytes/MacrophagesIncreased production of TNF-α, IL-1β, IL-6, IL-8, IL-12. europa.eu
Flow CytometryMacrophages co-cultured with Osteosarcoma CellsIncreased M1/M2 macrophage ratio. semanticscholar.org
Flow CytometryMacrophagesUpregulation of LFA-1 and ICAM-1. europa.eu
Cytotoxicity AssayHuman MonocytesKilling of various tumor cells (melanoma, ovarian, colon, renal). europa.eu
Apoptosis Assay (Annexin V/PI staining)Osteosarcoma Cells co-cultured with MonocytesIncreased apoptosis in some osteosarcoma cell lines. mdpi.com
Blocking Antibody AssayOsteosarcoma Cells co-cultured with MonocytesAnti-IL-10 antibody enhances mifamurtide's anti-tumor effect. semanticscholar.orgresearchgate.netmdpi.com

Design and Implementation of Robust Animal Models for Immunotherapeutic Evaluation

Animal models have been instrumental in the preclinical evaluation of mifamurtide's immunotherapeutic potential, providing in vivo evidence of its anti-tumor and anti-metastatic effects. These models have been crucial for understanding the drug's efficacy before its application in human clinical trials.

Early preclinical studies utilized mouse and rat models to investigate the impact of mifamurtide on tumor growth and metastasis. In these models, the in vivo administration of mifamurtide led to the inhibition of tumor growth in various cancers, including lung metastasis, skin cancer, liver cancer, and fibrosarcoma. A common approach involves the intravenous injection of osteosarcoma cells to create an experimental metastasis model, which allows for the specific evaluation of a therapy's effect on metastatic lung nodules. unimelb.edu.au

One of the most compelling lines of evidence for mifamurtide's efficacy came from studies in dogs with spontaneously occurring osteosarcoma. This is a particularly relevant model as canine osteosarcoma shares many similarities with the human form of the disease. Randomized studies in dogs demonstrated that treatment with mifamurtide, either alone or in combination with chemotherapy, resulted in a significant improvement in survival.

More recent research has continued to employ rodent models to refine our understanding of mifamurtide's mechanism of action and to explore combination therapies. For example, in a mouse model of metastatic osteosarcoma, the combination of mifamurtide with an anti-IL-10 antibody led to a drastic reduction in the retention of osteosarcoma cells in the lungs. semanticscholar.orgmdpi.com This finding suggests a synergistic effect and points towards a potential new treatment protocol.

Another area of investigation has been the combination of mifamurtide with other immunotherapeutic agents. In colorectal tumor-bearing mice, the combination of mifamurtide with a PD-1 antagonist produced early and durable anti-tumor activity, demonstrating a synergistic effect compared to either agent alone. google.com This is attributed to the finding that mifamurtide upregulates PD-L1, thereby enhancing the anti-cancer effect of PD-1 axis antagonists. google.com

The table below provides a summary of key animal models and the corresponding research findings for mifamurtide.

Animal ModelCancer TypeKey Findings
Mouse and RatLung Metastasis, Skin Cancer, Liver Cancer, FibrosarcomaInhibition of tumor growth.
DogSpontaneous OsteosarcomaSignificantly improved survival with mifamurtide alone or with chemotherapy.
MouseMetastatic OsteosarcomaCombination with anti-IL-10 antibody drastically reduced lung metastases. semanticscholar.orgmdpi.com
MouseColorectal TumorSynergistic anti-tumor activity when combined with a PD-1 antagonist. google.com

Application of Molecular and Cellular Imaging Techniques in Preclinical Studies

Molecular and cellular imaging techniques have become increasingly important in the preclinical evaluation of mifamurtide, offering non-invasive ways to monitor drug delivery, target engagement, and therapeutic response in living organisms.

Magnetic Resonance Imaging (MRI) is a powerful tool for in vivo preclinical molecular and cellular imaging. minervamedica.it While it has lower sensitivity compared to nuclear imaging techniques, its high spatial resolution makes it ideal for visualizing the accumulation of therapeutic agents in specific tissues. minervamedica.it For nanomedicines like liposomal mifamurtide, MRI can be used to track the biodistribution of the drug carrier. This is often achieved by labeling the liposomes with a contrast agent. minervamedica.it

One approach involves the use of ferumoxytol (FMX), an iron oxide nanoparticle, as an MRI contrast agent to predict the delivery of therapeutic nanoparticles (TNPs). ntno.org FMX-MRI can highlight variability in tumor vascularization and accumulation in tumor-associated macrophages, providing insights into whether a nanomedicine is likely to reach its target. ntno.org

Nuclear imaging techniques, such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), offer high sensitivity for tracking radiolabeled molecules. nih.gov Liposomal mifamurtide has been radiolabeled with Technetium-99m (Tc-99m) for pharmacokinetic analysis in cancer patients. nih.gov SPECT imaging in these studies showed accumulation of the radiolabeled liposomes in lung metastases in some patients, confirming the targeting of the drug delivery system to the tumor site. nih.gov

Intravital imaging, which involves imaging living animals at the microscopic level, provides dynamic information about cellular processes. In the context of osteosarcoma metastasis research, a "window" model, such as the window-in-the-ribs lung (WHRIL) model, allows for real-time imaging of tumor cells within the lung microvasculature. frontiersin.org This technique can be used to observe tumor cell extravasation, division, and the formation of micrometastases, and to assess the effects of therapies like mifamurtide on these processes. frontiersin.org

The table below summarizes the application of various imaging techniques in mifamurtide-related preclinical research.

Imaging TechniqueApplicationKey Findings/Capabilities
Magnetic Resonance Imaging (MRI)Tracking biodistribution of liposomal carriers.High spatial resolution for visualizing accumulation in tissues. minervamedica.it
Ferumoxytol-MRI (FMX-MRI)Predicting delivery of therapeutic nanoparticles.Highlights variability in tumor vascularization and macrophage uptake. ntno.org
Single Photon Emission Computed Tomography (SPECT)Pharmacokinetic analysis of radiolabeled mifamurtide.Confirmed accumulation of liposomal mifamurtide in lung metastases. nih.gov
Intravital Imaging (e.g., WHRIL model)Real-time observation of metastatic processes.Allows for the study of tumor cell behavior in the lung microenvironment and the effects of therapeutics. frontiersin.org

Proteomics, Genomics, and Metabolomics Approaches to Elucidate Biological Effects

Omics technologies, including proteomics, genomics, and metabolomics, are powerful tools for gaining a comprehensive understanding of the biological effects of mifamurtide at a molecular level. These approaches allow for the large-scale analysis of proteins, genes, and metabolites, providing insights into the complex signaling networks and cellular processes modulated by the drug.

Genomics and transcriptomics, particularly through the use of high-throughput sequencing technologies like single-cell RNA sequencing (scRNA-seq), have been instrumental in dissecting the tumor immune microenvironment (TIME). nih.gov In the context of osteosarcoma, these techniques can help to understand the cellular composition of the tumor and the mechanisms of immunosuppression, which is crucial for improving immunotherapies like mifamurtide. nih.gov The integration of data from various omics modalities can offer profound insights into the complex systems biology of cancer. nih.gov

Proteomics, the large-scale study of proteins, can be used to identify novel signaling networks and therapeutic targets related to mifamurtide's action. icr.ac.uk For example, proteomic profiling can reveal changes in protein expression and post-translational modifications in macrophages following stimulation with mifamurtide. This can help to elucidate the downstream signaling pathways activated by the drug beyond the well-established NF-κB pathway. Recent advances in proteomic technologies have enriched the understanding of receptor tyrosine kinase signaling, which can have crosstalk with the pathways activated by mifamurtide. icr.ac.uk

Metabolomics, the study of small molecule metabolites, can provide a snapshot of the metabolic state of cells and tissues in response to mifamurtide. Altered metabolism is a hallmark of cancer, and targeting the unique metabolic demands of metastatic cells is a promising therapeutic avenue. frontiersin.org Metabolomic studies could elucidate how mifamurtide-activated macrophages alter the metabolic landscape of the tumor microenvironment to exert their anti-tumor effects.

The integration of these multi-omics datasets through bioinformatics and machine learning algorithms is a key emerging area. nih.gov This approach can be used to build predictive models for patient prognosis and response to immunotherapy. nih.gov For instance, by analyzing the genomic and transcriptomic data of osteosarcoma patients, it may be possible to identify biomarkers that predict which patients are most likely to benefit from mifamurtide treatment. nih.govclinicaltrials.eu

The table below outlines the potential applications of omics technologies in mifamurtide research.

Omics TechnologyPotential ApplicationPotential Insights
Genomics/Transcriptomics (e.g., scRNA-seq)Characterizing the tumor immune microenvironment.Understanding cellular composition and immunosuppressive mechanisms in osteosarcoma. nih.gov
ProteomicsIdentifying novel signaling pathways and therapeutic targets.Elucidating downstream effects of macrophage activation by mifamurtide. icr.ac.uk
MetabolomicsAnalyzing metabolic changes in response to treatment.Understanding how mifamurtide alters the tumor metabolic landscape. frontiersin.org
Multi-omics IntegrationDeveloping predictive models for treatment response.Identifying biomarkers to personalize mifamurtide therapy. nih.gov

Future Research Directions and Unexplored Avenues for Mifamurtide Sodium Hydrate

Investigation of Novel Immunomodulatory Pathways Beyond Canonical Receptors

Mifamurtide (B1676584) is well-known to exert its immunostimulatory effects by binding to the nucleotide-binding oligomerization domain-containing protein 2 (NOD2), an intracellular pattern-recognition receptor. mdpi.comresearchgate.net This interaction triggers a signaling cascade involving the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPK), leading to the production of pro-inflammatory cytokines and enhanced immune responses. nih.govgoogle.com However, the complete picture of mifamurtide's mechanism of action remains to be fully elucidated, with ongoing research suggesting the involvement of other pathways. mdpi.comsemanticscholar.org

Recent studies have begun to explore these alternative routes. For instance, there is growing interest in how mifamurtide might influence other pattern recognition receptors (PRRs) or their downstream signaling pathways. The potential for cross-talk between NOD2 and other PRRs, such as Toll-like receptors (TLRs), is an area of active investigation. frontiersin.org This interaction could lead to synergistic effects on immune activation, potentially broadening the therapeutic applications of mifamurtide.

Furthermore, research is delving into the impact of mifamurtide on cellular processes beyond direct cytokine induction. This includes its effects on macrophage polarization, the process by which macrophages differentiate into distinct functional phenotypes (e.g., pro-inflammatory M1 or anti-inflammatory M2). oncotarget.com Understanding how mifamurtide influences this balance is crucial for optimizing its anti-tumor effects and potentially harnessing it for other diseases.

Receptor/Pathway Known/Suspected Role in Mifamurtide's Action Potential for Future Research
NOD2 Primary receptor for mifamurtide, leading to NF-κB and MAPK activation. nih.govgoogle.comInvestigating downstream effectors and interactions with other pathways.
TLRs Potential for synergistic activation with NOD2 to enhance immune responses. frontiersin.orgElucidating the specific TLRs involved and the nature of the cross-talk.
Macrophage Polarization Mifamurtide can influence the M1/M2 macrophage balance. oncotarget.comOptimizing macrophage polarization for specific therapeutic outcomes.
Inflammasome NOD2 activation can lead to inflammasome assembly and activation. frontiersin.orgExploring the role of mifamurtide-induced inflammasome activation in different disease contexts.

Development and Evaluation of Next-Generation Mifamurtide Analogues and Delivery Platforms

The development of mifamurtide itself was a step towards creating a more potent and less pyrogenic analogue of the natural bacterial component, muramyl dipeptide (MDP). nih.gov Building on this, researchers are now focused on creating next-generation mifamurtide analogues with improved properties. The goal is to enhance selectivity for specific immune cells, improve biocompatibility, and increase therapeutic efficiency. nih.gov

One key strategy involves modifying the chemical structure of mifamurtide to optimize its interaction with target receptors and minimize off-target effects. This includes the synthesis of various MDP analogues with altered peptide or lipid moieties. nih.gov

Another critical area of research is the development of advanced delivery platforms. Mifamurtide is currently delivered in a liposomal formulation (L-MTP-PE), which helps to target the drug to macrophages and monocytes. nih.govmdpi.com Future research is exploring the use of other nanoparticle-based systems to further improve targeted delivery, prolong circulation time, and potentially enable new routes of administration. nih.gov These next-generation delivery systems could also be designed to carry multiple therapeutic agents, allowing for combination therapies that synergize with mifamurtide's immunomodulatory effects.

Analogue/Platform Description Potential Advantages
Novel MDP Analogues Chemically modified versions of mifamurtide. nih.govIncreased potency, reduced side effects, enhanced selectivity. nih.gov
Advanced Liposomes Liposomal formulations with modified surface properties. researchgate.netImproved targeting to specific immune cell subsets.
Nanoparticle Carriers Use of various nanoparticles to encapsulate mifamurtide. nih.govEnhanced drug loading, controlled release, and potential for combination therapy. nih.gov

Exploration of Broader Immunotherapeutic Applications in Non-Oncological Contexts

While mifamurtide is currently approved for osteosarcoma, its ability to stimulate the innate immune system suggests potential applications in a variety of non-oncological conditions. clinicaltrials.eudrugbank.com Researchers are actively exploring its use in infectious diseases, where it could act as an adjuvant to enhance the efficacy of vaccines or as a standalone therapy to boost the body's natural defenses against pathogens. nih.govfrontiersin.org

The immunomodulatory properties of mifamurtide also make it a candidate for treating certain autoimmune disorders. By selectively activating certain immune pathways, it may be possible to restore immune balance and suppress the pathological inflammatory responses that characterize these diseases. However, this is a complex area requiring careful investigation to avoid exacerbating the condition. nih.gov

Furthermore, the role of mifamurtide in metabolic diseases is an emerging area of interest. Recent studies have shown that mifamurtide can act as an insulin (B600854) sensitizer (B1316253) and may have beneficial effects on metabolic inflammation. oup.commedchemexpress.com This opens up the possibility of using mifamurtide or its analogues to treat conditions such as type 2 diabetes and non-alcoholic fatty liver disease.

Disease Area Potential Application of Mifamurtide Supporting Rationale
Infectious Diseases Vaccine adjuvant, anti-infective agent. nih.govfrontiersin.orgEnhances innate and adaptive immune responses to pathogens. frontiersin.org
Autoimmune Disorders Immunomodulatory therapy. nih.govPotential to restore immune homeostasis. nih.gov
Metabolic Diseases Insulin sensitizer, anti-inflammatory agent. oup.commedchemexpress.comCan mitigate metabolic inflammation and improve glucose homeostasis. oup.com

Integration of Mifamurtide Sodium Hydrate (B1144303) Research into Emerging Immunological Paradigms

The field of immunology is constantly evolving, with new concepts and paradigms emerging that could provide a fresh perspective on the therapeutic potential of mifamurtide. One such concept is "trained immunity," a process by which innate immune cells can be "trained" by an initial stimulus to mount a more robust response to a subsequent, unrelated challenge. mdpi.com Mifamurtide, as a potent activator of innate immunity, is being investigated for its ability to induce trained immunity, which could have long-lasting benefits in both cancer and infectious diseases. mdpi.comfrontiersin.org

Another emerging paradigm is the role of the inflammasome, a multi-protein complex that plays a key role in innate immunity by activating inflammatory caspases and processing pro-inflammatory cytokines. frontiersin.org Mifamurtide's activation of NOD2 can lead to inflammasome activation, and understanding this process in detail could lead to new therapeutic strategies that leverage this pathway. frontiersin.org

Finally, the growing field of immunometabolism, which studies the interplay between metabolic processes and immune cell function, offers new avenues for mifamurtide research. By understanding how mifamurtide affects the metabolic reprogramming of immune cells, it may be possible to enhance its therapeutic efficacy and develop novel combination therapies that target both immune and metabolic pathways.

Emerging Paradigm Relevance to Mifamurtide Research Potential Therapeutic Implications
Trained Immunity Mifamurtide may induce long-lasting changes in innate immune cells. mdpi.comfrontiersin.orgEnhanced protection against a broad range of pathogens and cancers.
Inflammasome Activation Mifamurtide can trigger inflammasome-mediated inflammation. frontiersin.orgNew strategies for modulating inflammation in various diseases.
Immunometabolism Mifamurtide can influence the metabolic state of immune cells.Optimizing immune cell function for enhanced therapeutic outcomes.

Q & A

Basic Research Questions

Q. What in vitro models are commonly used to evaluate the efficacy of Mifamurtide sodium hydrate in osteosarcoma research?

  • Methodological Guidance : Primary human osteosarcoma cell lines (e.g., SaOS-2, MG-63) are standard for assessing cytotoxicity and immunomodulatory effects. Co-culture systems with macrophages or dendritic cells are recommended to study its activation of innate immunity . 3D tumor spheroid models can mimic tumor microenvironments for drug penetration studies. Include controls for liposomal carrier effects to isolate the compound’s pharmacological activity .

Q. How does the liposomal formulation of Mifamurtide sodium hydrate influence its pharmacokinetic profile?

  • Methodological Guidance : Liposomal encapsulation (L-MTP-PE) enhances stability and prolongs systemic circulation. Use dynamic light scattering (DLS) to measure particle size distribution and zeta potential for batch consistency. In vivo studies should employ radiolabeled tracers or HPLC-MS to track tissue distribution, particularly in RES-rich organs (liver, spleen) .

Q. What are the critical quality attributes (CQAs) to monitor during peptide synthesis and formulation of Mifamurtide sodium hydrate?

  • Methodological Guidance : Key CQAs include peptide purity (≥95% via RP-HPLC), endotoxin levels (<0.1 EU/mg), and liposomal encapsulation efficiency (>90%). Batch-to-batch consistency requires MS/MS for sequence verification and MALDI-TOF for molecular weight confirmation .

Advanced Research Questions

Q. How should researchers address batch-to-batch variability in preclinical studies of Mifamurtide sodium hydrate?

  • Methodological Guidance : Implement orthogonal analytical methods:

  • Peptide content : Amino acid analysis (AAA) or UV-Vis spectroscopy.
  • Impurity profiling : LC-MS for truncated peptides or oxidation byproducts.
  • Functional assays : Standardize macrophage activation (e.g., TNF-α secretion) across batches .
    • Data Contradiction Analysis : If variability arises, compare raw material sources (e.g., Fmoc-amino acid purity) and lyophilization conditions (residual solvent levels).

Q. What statistical frameworks are recommended for reconciling contradictory clinical trial data on Mifamurtide’s efficacy in pediatric vs. adult osteosarcoma cohorts?

  • Methodological Guidance :

  • Subgroup Analysis : Use Cox proportional hazards models with interaction terms (e.g., age × treatment).
  • Meta-Analysis : Pool data from Phase III trials (e.g., INT-0133, ISRCTN38191321) with random-effects models to account for heterogeneity. Adjust for covariates like tumor resection margins and metastasis status .
  • Bias Assessment : Apply GRADE criteria to evaluate evidence quality, focusing on allocation concealment and blinding in pediatric trials .

Q. How can researchers optimize experimental design to evaluate Mifamurtide’s synergy with checkpoint inhibitors (e.g., anti-PD-1) in immunocompetent models?

  • Methodological Guidance :

  • Animal Models : Use syngeneic osteosarcoma models (e.g., K7M2 in BALB/c mice) with intact immune systems.
  • Endpoint Selection : Combine tumor volume measurements with flow cytometry for tumor-infiltrating lymphocytes (CD8+/CD4+ ratios) and cytokine profiling (IFN-γ, IL-12) .
  • Dose Scheduling : Test staggered vs. concurrent administration to identify pharmacodynamic synergies.

Data Management and Reporting

Q. What are best practices for structuring IMRaD-compliant results sections in studies involving Mifamurtide sodium hydrate?

  • Methodological Guidance :

  • Tables/Figures : Include dose-response curves (IC50 values), Kaplan-Meier survival plots, and heatmaps of immune cell infiltration. Annotate with 95% confidence intervals and p-values adjusted for multiple comparisons .
  • Reproducibility : Deposit raw flow cytometry data in repositories like FlowRepository and provide R/Python scripts for statistical analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.